molecular formula C14H22N2OS B6320524 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine CAS No. 1179894-18-8

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine

Cat. No.: B6320524
CAS No.: 1179894-18-8
M. Wt: 266.40 g/mol
InChI Key: QZXXNGSHWPYOBV-UHFFFAOYSA-N
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Description

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is a chemical compound with the molecular formula C14H22N2OS and a molecular weight of 266.4 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a phenylthioethyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine typically involves the reaction of 2-(4-morpholinyl)ethanamine with 2-bromoethyl phenyl sulfide in the presence of anhydrous potassium carbonate. The reaction is carried out in acetonitrile as the solvent . The general reaction scheme is as follows:

2-(4-morpholinyl)ethanamine+2-bromoethyl phenyl sulfideK2CO3,CH3CNThis compound\text{2-(4-morpholinyl)ethanamine} + \text{2-bromoethyl phenyl sulfide} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{this compound} 2-(4-morpholinyl)ethanamine+2-bromoethyl phenyl sulfideK2​CO3​,CH3​CN​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the morpholine ring or the phenylthio group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified morpholine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The phenylthio group and morpholine ring are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Morpholineethanamine: Lacks the phenylthio group, making it less versatile in certain reactions.

    N-(2-Phenylethyl)morpholine: Similar structure but different functional groups, leading to distinct chemical properties.

Uniqueness

2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine is unique due to the presence of both the morpholine ring and the phenylthioethyl group. This combination imparts distinctive chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16/h1-5,15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXXNGSHWPYOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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